molecular formula C18H22N4O3 B15103792 N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B15103792
M. Wt: 342.4 g/mol
InChI Key: IIDIUAOXVRQDDY-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound with the CAS registry number 1081114-45-5 and a molecular formula of C18H22N4O3, corresponding to a molecular weight of 342.39 g/mol. This molecule features a distinctive structure that incorporates both an indole and a cyclopentyl moiety, a combination of interest in medicinal chemistry research. The compound is characterized by a predicted density of 1.30±0.1 g/cm3 and a predicted pKa of 12.50±0.46, which can inform its behavior in various solvent systems. The indole ring system is a privileged scaffold in pharmaceutical development, known to be associated with compounds exhibiting a wide range of biological activities, including potential applications in anticancer, antimicrobial, and central nervous system targeting agents. This compound is offered with high purity levels, typically 90% or greater, and is supplied in small quantities suitable for research applications, such as 1mg or 5μmol packages. It is exclusively intended for non-medical purposes, including industrial applications or scientific research, and is not intended for diagnostic or therapeutic use in humans or animals. This product is strictly For Research Use Only.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N'-cyclopentyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C18H22N4O3/c23-16(15-11-12-5-1-4-8-14(12)22-15)19-9-10-20-17(24)18(25)21-13-6-2-3-7-13/h1,4-5,8,11,13,22H,2-3,6-7,9-10H2,(H,19,23)(H,20,24)(H,21,25)

InChI Key

IIDIUAOXVRQDDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the coupling of an indole derivative with a cyclopentyl amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a solvent such as dichloromethane (CH₂Cl₂) under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity. The cyclopentyl group may enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity
This compound (Target) Cyclopentyl, indole-2-carboxamide ~400.5 (estimated) Not explicitly reported
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthalene, indole-3-ethyl 386.4 Synthetic intermediate; no bioactivity
N-{3-[(biphenyl-4yl carbonyl)amino]propyl}-1H-indole-2-carboxamide Biphenyl, indole-2-carboxamide 427.5 Falcipain enzyme inhibition
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide Piperidinyl, trifluoromethylphenyl 504.5 Not reported; structural complexity
Bis N’-(1H-benzimidazol-2-yl)-N-alkyl amidines Benzimidazole, alkyl chains ~300–350 Antioxidant activity (DPPH assay)

Key Observations:

  • Indole Positional Isomerism : The target compound’s indole-2-carboxamide group distinguishes it from analogs like ’s indole-3-ethyl derivative. This positional difference may influence binding affinity to biological targets .
  • Dual Amide vs. Single Amide Backbone : Ethanediamide derivatives (e.g., target compound and ) exhibit enhanced conformational rigidity compared to single-amide analogs, possibly improving receptor binding .

Biological Activity

N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide, a synthetic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a cyclopentyl group and an indole moiety, which are known for their roles in various biological processes. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 342.4 g/mol . The presence of the indole structure enhances its potential as a therapeutic agent, particularly in pharmacology.

Structural Characteristics

Feature Description
Molecular Formula C18H22N4O3C_{18}H_{22}N_{4}O_{3}
Molecular Weight 342.4 g/mol
Functional Groups Cyclopentyl, Indole, Amide

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has shown promise in inhibiting enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis and a target for immunosuppressive drugs.
  • Receptor Interaction : The indole ring is associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

Pharmacological Properties

Research indicates that compounds with similar structures can affect various biological pathways. This compound may have applications in:

  • Immunosuppression : Due to its inhibition of IMPDH.
  • Neurological Disorders : The neuroactive properties of the indole structure suggest efficacy in conditions like depression or anxiety.

Study 1: Interaction with IMPDH

A study assessed the inhibitory effects of this compound on IMPDH activity. The results indicated a significant reduction in enzyme activity, demonstrating the compound's potential as an immunosuppressive agent.

Study 2: Neuroactivity Assessment

Another research project evaluated the neuroactive properties of this compound through behavioral assays in rodent models. The findings suggested that it could alleviate symptoms associated with anxiety and depression, indicating its therapeutic potential for neurological applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Highlights Unique Features
N-{2-[(1H-indol-3-YL)ethyl]}-{N'-(naphthalen-1-YL)}ethanediamideContains naphthalene instead of cyclopentaneDifferent receptor interactions due to naphthalene's electronic properties
N-(2-amino-5-fluorobenzyl)-4-[N-(pyridine-3-acrylyl)ammoniomethyl]benzamideIncorporates fluorine and pyridine moietiesEnhanced solubility and bioavailability due to fluorine substitution
4-{2-[CYCLOHEXYLMETHYLAMINO]ETHYL}-2-[2-(PHENYLETHYLAMINO)] -3,7-DIHYDROIMIDAZO[4,5-G]QUINAZOLINFeatures an imidazoquinazoline coreBroader spectrum of biological activity due to quinazoline framework

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-cyclopentyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide?

  • Methodology :

  • Stepwise Amide Coupling : Begin with cyclopentylamine and ethylenediamine derivatives. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to sequentially attach the indole-2-carbonyl moiety .
  • Protection/Deprotection : Protect amine groups with tert-butoxycarbonyl (Boc) during synthesis to prevent unwanted side reactions. Deprotect using trifluoroacetic acid (TFA) in dichloromethane .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures for high purity (>95%) .
    • Key Reagents : Boc-anhydride, LiAlH4 for reductions, and potassium permanganate for oxidations .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6) to verify backbone connectivity. Key peaks: indole NH (~11.5 ppm), cyclopentyl protons (1.5–2.0 ppm), and amide carbonyls (~168–170 ppm) .
  • X-ray Crystallography : Solve single-crystal structures using SHELX software for precise bond angles and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~415.2 g/mol) .

Q. What preliminary assays are suitable for screening its biological activity?

  • Pharmacological Screening :

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to indole-based pharmacophores .
  • Enzyme Inhibition : Test against kinases (e.g., MAPK) or acetylcholinesterase using fluorescence-based kinetic assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Process Optimization :

  • Catalysis : Replace EDC with polymer-supported carbodiimides to simplify purification .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Table: Reaction Condition Optimization
ConditionYield (%)Purity (%)
DMF, 50°C7892
THF, RT6588
Acetonitrile, 40°C7290

Q. What computational methods predict its interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (PDB: 5I6X). Focus on hydrogen bonds between indole NH and receptor Asp155 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Pharmacophore Modeling : Align with known kinase inhibitors using Schrödinger’s Phase .

Q. How should contradictory data in solubility and bioactivity be resolved?

  • Troubleshooting Strategies :

  • Polymorphism Screening : Analyze differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility .
  • Isomerism Check : Use chiral HPLC to rule out enantiomeric impurities impacting bioactivity .
  • Data Cross-Validation : Compare NMR and LC-MS results with synthetic intermediates to trace batch inconsistencies .

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